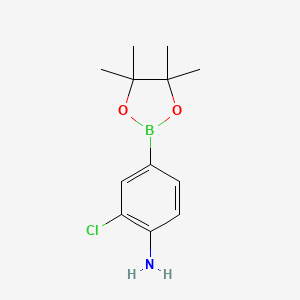
4-amino-3-chlorophenylboronic acid pinacol ester
Cat. No. B581973
Key on ui cas rn:
721960-43-6
M. Wt: 253.533
InChI Key: BEXOYZKPTUJSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07265131B2
Procedure details


To a solution of 4-bromo-2-chloro-phenylamine (4.2 g, 20 mmol), in dioxane (80 mL) was added triethylamine (10 mL, 72 mmol). The pale yellow solution was sparged with nitrogen. During the nitrogen sparge, 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (8.5 mL, 59 mmol) was added dropwise over 10 minutes. After 20 minutes the nitrogen sparge was discontinued and dichloro[1,1′-bis(diphenylphosphino)ferrocene)palladium (II) dichloromethane adduct (603 mg, 0.74 mmol) was added. The reaction was then heated to 100° C. in a temperature controlled heating mantle. After stirring for 20 hours at 100° C., HPLC analysis of the reaction showed clean conversion to a product. The reaction was allowed to cool to ambient temperature and diluted with Et2O (250 mL) and H2O (100 mL). The resulting brown biphasic suspension was filtered to remove some solids that had formed. The layers were separated, and the aqueous layer was extracted with Et2O (3×50 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, then filtered and concentrated under reduced pressure to afford a brown oil, which partially solidified after standing at ambient temperature. This crude product was purified by silica gel column chromatography eluting with a gradient from 0% to 20% ethyl acetate/hexane on silica. The product peak was collected to afford 2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine (2.6 g, 50% yield) as an off-white solid. 1H-NMR (400 MHz, CDCl3): δ 7.69 (1H, d, J=1.3 Hz), 7.49 (1H, dd, J=8.1, 1.3 Hz), 6.72 (1H, d, J=8.1 Hz), 4.25 (2H, br s), 1.31 (12H, s).






Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene)palladium (II) dichloromethane adduct
Quantity
603 mg
Type
catalyst
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([Cl:9])[CH:3]=1.C(N(CC)CC)C.[CH3:17][C:18]1([CH3:25])[C:22]([CH3:24])([CH3:23])[O:21][BH:20][O:19]1>O1CCOCC1.CCOCC.O.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Cl:9][C:4]1[CH:3]=[C:2]([B:20]2[O:21][C:22]([CH3:24])([CH3:23])[C:18]([CH3:25])([CH3:17])[O:19]2)[CH:7]=[CH:6][C:5]=1[NH2:8] |f:6.7.8.9.10,^1:42,43,44,45,46,60,61,62,63,64|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)N)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
8.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OBOC1(C)C)C
|
Step Three
Step Four
|
Name
|
dichloro[1,1′-bis(diphenylphosphino)ferrocene)palladium (II) dichloromethane adduct
|
|
Quantity
|
603 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 20 hours at 100° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pale yellow solution was sparged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During the nitrogen sparge
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 20 minutes the nitrogen sparge
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
controlled heating mantle
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting brown biphasic suspension was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove some solids that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with Et2O (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a brown oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after standing at ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This crude product was purified by silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient from 0% to 20% ethyl acetate/hexane on silica
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product peak was collected
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
